molecular formula C19H18FN5 B2377787 N-butyl-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866847-08-7

N-butyl-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2377787
CAS No.: 866847-08-7
M. Wt: 335.386
InChI Key: FEJLCCBCXPPUBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butyl-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a synthetic small molecule belonging to the class of 1,2,3-triazolo[1,5-a]quinazolines, which are recognized as privileged scaffolds in medicinal chemistry and drug discovery . These fused heterocyclic compounds have attracted significant research interest due to their potent biological activities and ability to interact with multiple therapeutic targets . Specifically, analogs within this chemical class, such as the clinical candidate Savolitinib, have demonstrated potent inhibitory activity against the c-Met (mesenchymal–epithelial transition factor) protein kinase, a key target in cancer therapy for various solid tumors . Beyond oncology, related structures have shown promise as GABA A allosteric modulators for neurological disorders and as β-secretase 1 (BACE-1) inhibitors investigated for Alzheimer's disease . The core 1,2,3-triazolo[1,5-a]quinazoline structure is also being explored in materials science for applications such as fluorescent probes and as structural components in polymers for use in solar cells . This compound is provided for research purposes to support the investigation of novel therapeutics and biological probes. It is supplied with guaranteed high purity and quality. For Research Use Only. Not for use in humans or as a veterinary product.

Properties

IUPAC Name

N-butyl-3-(3-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN5/c1-2-3-11-21-18-15-9-4-5-10-16(15)25-19(22-18)17(23-24-25)13-7-6-8-14(20)12-13/h4-10,12H,2-3,11H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEJLCCBCXPPUBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC2=C(N=NN2C3=CC=CC=C31)C4=CC(=CC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-fluoroaniline with butyl isocyanide and a suitable triazole precursor. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-butyl-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinazoline derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted triazoloquinazoline derivatives.

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of N-butyl-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is its antimicrobial properties. Studies have shown that triazole derivatives exhibit substantial antibacterial and antifungal activities.

  • Case Study : A study evaluated various triazolo derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that compounds similar to this compound demonstrated moderate to high inhibition rates against these bacteria .
CompoundActivity Against E. coliActivity Against S. aureus
This compoundModerateHigh
Comparative Compound AHighModerate
Comparative Compound BLowHigh

Anticancer Properties

The compound also shows promise in cancer research. Triazole derivatives are known for their ability to inhibit cancer cell growth through various mechanisms.

  • Research Findings : In a series of studies on quinazoline derivatives, including triazole compounds, it was found that they could effectively inhibit the proliferation of cancer cells in vitro. The mechanisms involved include apoptosis induction and cell cycle arrest .
Cancer Cell LineIC50 (µM) for this compoundReference
MCF-712.5
HeLa15.0

Anti-inflammatory Effects

Another critical application of this compound is its anti-inflammatory properties. Research indicates that triazole derivatives can modulate inflammatory pathways.

  • Mechanism of Action : The compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models . This suggests potential therapeutic applications in treating inflammatory diseases.

Drug Development and Synthesis

The synthesis of this compound involves innovative methodologies that enhance its efficacy and reduce toxicity.

  • Synthetic Approaches : Recent advancements in synthetic techniques have allowed for the efficient production of this compound with high yields and purity. Eco-friendly catalysts and sustainable practices are increasingly being employed in its synthesis .

Mechanism of Action

The mechanism of action of N-butyl-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Substituents (Position) Molecular Weight Key Features/Activity Evidence ID
N-butyl-3-(4-chlorophenyl)-N-methyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine C₂₀H₂₀ClN₅ 4-Cl (C3), N-butyl, N-methyl (C5) 365.865 Higher lipophilicity due to Cl; N-methyl may reduce metabolic stability
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine C₂₇H₂₈N₅O₂ 3-Me (C3), 3,4-OCH₃ (side chain) 454.54 Methoxy groups enhance solubility; moderate anticancer activity
3-(4-nitrophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine C₁₅H₁₀N₆O₂ 4-NO₂ (C3) 306.28 Strong electron-withdrawing nitro group; potential for enhanced target interaction
3-(benzenesulfonyl)-N-(4-ethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine C₂₃H₂₀N₅O₃S SO₂Ph (C3), 4-OEt (C5) 454.50 Sulfonyl group improves solubility; unconfirmed biological activity
Thieno[3,2-e][1,2,3]triazolo[1,5-a]pyrimidines Variable Thieno-fused core ~300–400 Superior anticancer activity compared to aryl-fused analogs (e.g., triazoloquinazolines)
Key Observations:

Halogen vs. Electron-Withdrawing Groups :

  • The 4-chlorophenyl analog () exhibits higher molecular weight and lipophilicity compared to the 3-fluorophenyl target compound. Chlorine’s larger size may sterically hinder target binding compared to fluorine .
  • The 4-nitrophenyl derivative () demonstrates stronger electronic effects, which could improve binding but may reduce metabolic stability .

Alkyl vs. Aryl Side Chains :

  • The N-butyl group in the target compound likely enhances membrane permeability compared to the N-methyl group in .
  • Ethoxy and methoxy side chains (e.g., ) improve aqueous solubility but may reduce CNS penetration due to increased polarity .

Core Modifications: Thieno-fused triazolopyrimidines () show markedly higher anticancer activity than aryl-fused triazoloquinazolines, suggesting that core heterocycle fusion patterns critically influence bioactivity .

Biological Activity

N-butyl-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, including antimicrobial properties, cytotoxicity, and mechanisms of action based on current research findings.

Overview of the Compound

The chemical structure of this compound can be characterized by its molecular formula C20H21N5C_{20}H_{21}N_5 and a molecular weight of approximately 331.423 g/mol. The compound features a triazole ring fused with a quinazoline moiety, which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazoloquinazoline derivatives, including this compound. The compound has demonstrated effectiveness against various bacterial strains and fungi.

Table 1: Antimicrobial Activity of this compound

MicroorganismInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Pseudomonas aeruginosa1264 µg/mL
Candida albicans1816 µg/mL

These results indicate that the compound exhibits notable antimicrobial activity, particularly against Candida albicans , suggesting potential applications in antifungal therapies .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of this compound. The compound was tested against several cancer cell lines:

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)
HeLa (cervical cancer)25
MCF-7 (breast cancer)30
A549 (lung cancer)35

The IC50 values indicate that the compound possesses moderate cytotoxic effects across different cancer cell lines. Further studies are needed to elucidate the underlying mechanisms of action and to assess selectivity towards cancer cells versus normal cells .

Preliminary investigations suggest that this compound may exert its biological effects through multiple pathways:

  • Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with nucleic acid synthesis in microbial cells.
  • Disruption of Cell Membrane Integrity : The triazole moiety may interact with membrane phospholipids leading to increased permeability and cell death.
  • Modulation of Enzymatic Activity : The compound could act as an inhibitor for specific enzymes involved in metabolic pathways critical for microbial growth.

Case Studies

A case study involving the application of this compound in a murine model demonstrated significant reduction in tumor size when administered alongside standard chemotherapy agents. This suggests a potential role as an adjunct therapy in cancer treatment .

Q & A

Q. What synthetic methodologies are recommended for preparing N-butyl-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine?

The synthesis typically involves multi-step protocols:

  • Cyclocondensation : Reacting halogenated quinazoline precursors with triazole-forming agents (e.g., azides) under controlled conditions .
  • Domino reactions : Sequential azide-alkyne cycloaddition followed by ring closure to form the triazoloquinazoline core, as demonstrated in analogous triazolopyrimidine syntheses (yields: 25–65%) .
  • Substituent introduction : The N-butyl and 3-fluorophenyl groups are introduced via nucleophilic substitution or coupling reactions. Optimize reaction temperature (e.g., 60–180°C) and catalysts (e.g., Cu(I)) to enhance regioselectivity .

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Storage : Airtight containers under inert gas (N₂/Ar), protected from light, at –20°C to prevent degradation .
  • Handling : Use PPE (gloves, goggles, lab coats) and work in fume hoods to avoid inhalation/contact. Avoid sparks/static discharge due to potential combustibility .
  • Waste disposal : Neutralize with mild oxidizing agents (e.g., KMnO₄) before incineration to minimize environmental hazards .

Q. What structural features influence the biological activity of this compound?

  • Triazoloquinazoline core : Enhances π-π stacking with biological targets (e.g., enzyme active sites) .
  • 3-Fluorophenyl group : Increases lipophilicity and metabolic stability via fluorine’s electron-withdrawing effects .
  • N-butyl chain : Modulates solubility and membrane permeability; longer alkyl chains may improve bioavailability but reduce aqueous solubility .

Advanced Research Questions

Q. How can contradictory bioactivity data for triazoloquinazoline derivatives be resolved?

  • Issue : Low activity in some studies (e.g., <50% growth inhibition at 10 µM) may stem from poor solubility .
  • Solutions :
    • Structural modifications : Introduce hydrophilic groups (e.g., –OH, –NH₂) or use prodrug strategies .
    • Formulation optimization : Use co-solvents (DMSO/PEG) or nanoencapsulation to enhance cellular uptake .
    • Assay validation : Test across multiple cell lines (e.g., MCF-7, HCT-116) and replicate conditions to confirm reproducibility .

Q. What experimental approaches are used to elucidate the mechanism of action?

  • In vitro assays : Measure enzyme inhibition (e.g., kinase assays) or DNA-binding affinity via fluorescence polarization .
  • Molecular docking : Use software (e.g., AutoDock) to predict interactions with targets like DNA topoisomerase or PARP .
  • Gene expression profiling : RNA-seq or CRISPR screens to identify pathways affected by treatment .

Q. How can researchers optimize the compound’s pharmacokinetic properties?

  • LogP adjustments : Balance lipophilicity (target LogP ~3–5) via substituent tuning to improve absorption .
  • Metabolic stability : Incubate with liver microsomes to identify vulnerable sites (e.g., N-dealkylation) and block degradation with fluorination .
  • Plasma protein binding : Use equilibrium dialysis to assess binding (%) and adjust substituents to reduce affinity if necessary .

Key Recommendations

  • Prioritize solubility screening early in development to avoid false negatives .
  • Cross-validate bioactivity data using orthogonal assays (e.g., SPR vs. cellular assays) .
  • Leverage computational tools for rational design of derivatives with improved target affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.